octan-2-yl 4-methylbenzenesulfonate
Description
octan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H24O3S. It is an ester derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 1-methylheptyl alcohol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Properties
Molecular Formula |
C15H24O3S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
octan-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-4-5-6-7-8-14(3)18-19(16,17)15-11-9-13(2)10-12-15/h9-12,14H,4-8H2,1-3H3 |
InChI Key |
XXDKRMQJHKMZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
General Procedure
-
Reagents : Octan-2-ol, TsCl (1.2–1.5 eq.), base (pyridine, triethylamine, or 4-dimethylaminopyridine [DMAP]).
-
Solvent : Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).
-
Conditions : 0–5°C for TsCl addition, followed by stirring at room temperature (2–24 h).
-
Workup : Quenching with aqueous NaHCO₃, extraction with ethyl acetate or methyl tert-butyl ether (MTBE), drying (MgSO₄/Na₂SO₄), and purification via flash chromatography.
-
(R)-Octan-2-ol (10.0 mmol), TsCl (12.0 mmol), and Et₃N (10.0 mmol) in acetonitrile at 0–5°C yielded (R)-octan-2-yl tosylate in 75% after column chromatography.
-
Key Data :
Mechanistic Considerations
-
Base Role : Neutralizes HCl, preventing acid-catalyzed side reactions (e.g., elimination).
-
Steric Effects : Bulky bases (e.g., DMAP) enhance reaction rates by activating TsCl via transient coordination.
Alternative Method: p-Toluenesulfonic Anhydride
For substrates sensitive to TsCl’s acidity, p-toluenesulfonic anhydride offers a milder alternative.
Procedure Overview ( ):
-
Reagents : Octan-2-ol, p-toluenesulfonic anhydride (1.1 eq.), NaOtBu (2.0 eq.).
-
Solvent : THF or DCM at –20°C to 0°C.
-
Reaction Time : 1.5–3 h.
-
Workup : Similar to TsCl method, with MTBE extraction.
Data Highlights :
-
Yield : 50–63% for cyclic ketones (e.g., cycloheptanone derivatives).
-
Advantage : Avoids HCl generation, reducing racemization risks for chiral alcohols.
Stereochemical Control and Racemization Studies
Retention of Configuration
Racemization Risks
-
Solvolysis : Prolonged exposure to acidic/basic conditions may induce 1,2-hydride shifts or SN1 pathways, leading to racemization (e.g., 1% over 72 h for 2-octyl tosylate).
-
Mitigation : Use low temperatures (–20°C) and non-polar solvents (DCM).
Comparative Analysis of Methods
| Method | Reagents | Yield (%) | Stereochemical Integrity | Scalability |
|---|---|---|---|---|
| TsCl + Pyridine | TsCl, pyridine | 50–75 | High (>98% ee) | Excellent |
| TsCl + DMAP | TsCl, DMAP, Et₃N | 60–75 | High | Moderate |
| p-Tol. Anhydride | Anhydride, NaOtBu | 50–63 | Moderate | Challenging |
Key Observations :
-
TsCl Methods dominate due to reagent availability and higher yields.
-
Anhydride Route is niche, reserved for acid-sensitive substrates.
Advanced Synthetic Strategies
Hypervalent Iodine Reagents
Chemical Reactions Analysis
Types of Reactions
octan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The ester group can be replaced by nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Major Products Formed
Nucleophilic substitution: The major products are the substituted sulfonate esters and the corresponding nucleophiles.
Hydrolysis: The major products are p-toluenesulfonic acid and 1-methylheptyl alcohol.
Scientific Research Applications
octan-2-yl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of p-toluenesulfonic acid 1-methylheptyl ester involves its ability to act as a strong acid and a good leaving group. In nucleophilic substitution reactions, the ester group is readily displaced by nucleophiles due to the electron-withdrawing nature of the sulfonate group. This facilitates the formation of new bonds and the synthesis of various organic compounds .
Comparison with Similar Compounds
Similar Compounds
- p-Toluenesulfonic acid methyl ester
- p-Toluenesulfonic acid ethyl ester
- p-Toluenesulfonic acid butyl ester
Uniqueness
octan-2-yl 4-methylbenzenesulfonate is unique due to its longer alkyl chain compared to other similar esters. This longer chain can impart different physical properties such as solubility and boiling point, making it suitable for specific applications where other esters may not be as effective .
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